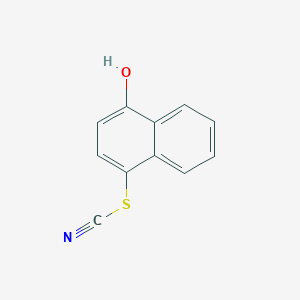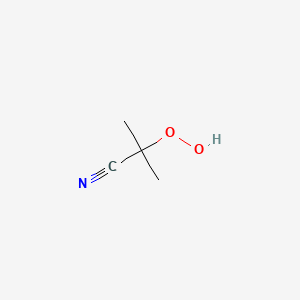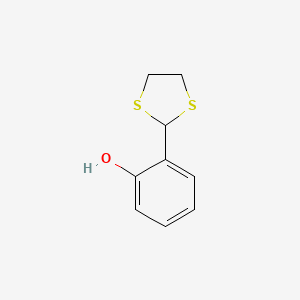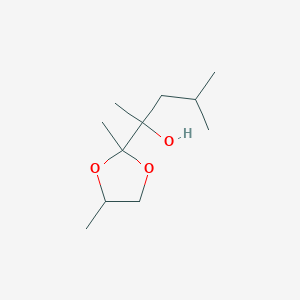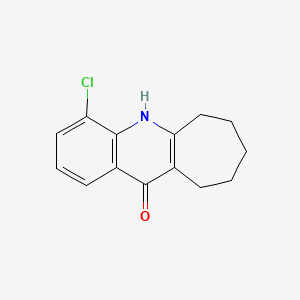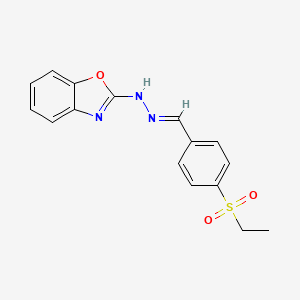
Benzaldehyde, p-ethylsulfonyl-, benzoxazolylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, p-ethylsulfonyl-, benzoxazolylhydrazone is a complex organic compound with the molecular formula C16-H15-N3-O3-S and a molecular weight of 329.40 g/mol . This compound is known for its unique chemical structure, which includes a benzaldehyde moiety substituted with an ethylsulfonyl group and a benzoxazolylhydrazone group. It is used in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
The synthesis of Benzaldehyde, p-ethylsulfonyl-, benzoxazolylhydrazone typically involves multiple steps, starting with the preparation of the benzaldehyde derivative. One common method involves the catalytic hydrogenation of methyl benzoate to benzaldehyde using manganese-based catalysts . The benzaldehyde is then reacted with p-ethylsulfonyl chloride to introduce the ethylsulfonyl group. Finally, the benzoxazolylhydrazone group is introduced through a condensation reaction with benzoxazole and hydrazine under controlled conditions.
Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may involve the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Benzaldehyde, p-ethylsulfonyl-, benzoxazolylhydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and amines.
Applications De Recherche Scientifique
Benzaldehyde, p-ethylsulfonyl-, benzoxazolylhydrazone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Benzaldehyde, p-ethylsulfonyl-, benzoxazolylhydrazone involves its interaction with various molecular targets and pathways. For instance, it can act as a redox-active compound, disrupting cellular antioxidation systems in fungi and bacteria . This disruption can lead to oxidative stress and cell death, making it a potential antimicrobial agent. Additionally, its ability to form stable complexes with metal ions can inhibit enzymatic activities, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Benzaldehyde, p-ethylsulfonyl-, benzoxazolylhydrazone can be compared with other similar compounds, such as:
Benzaldehyde derivatives: These include compounds like benzaldehyde oxime and benzaldehyde hydrazone, which share similar structural features but differ in their functional groups and reactivity.
Sulfonyl compounds: Compounds like p-toluenesulfonyl chloride and methanesulfonyl chloride, which also contain sulfonyl groups but differ in their aromatic substituents.
Benzoxazole derivatives: These include compounds like 2-mercaptobenzoxazole and 2-aminobenzoxazole, which share the benzoxazole core but differ in their substituents and biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological properties.
Propriétés
Numéro CAS |
6291-30-1 |
|---|---|
Formule moléculaire |
C16H15N3O3S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-[(E)-(4-ethylsulfonylphenyl)methylideneamino]-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C16H15N3O3S/c1-2-23(20,21)13-9-7-12(8-10-13)11-17-19-16-18-14-5-3-4-6-15(14)22-16/h3-11H,2H2,1H3,(H,18,19)/b17-11+ |
Clé InChI |
YZHSECYIDNWEPD-GZTJUZNOSA-N |
SMILES isomérique |
CCS(=O)(=O)C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3O2 |
SMILES canonique |
CCS(=O)(=O)C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



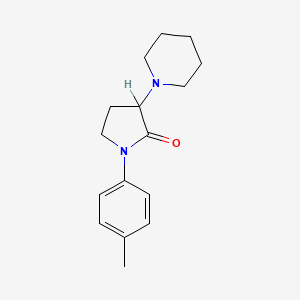
![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
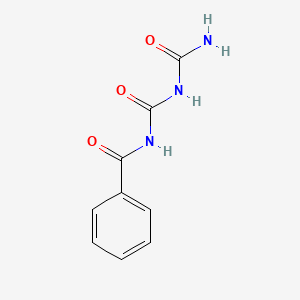
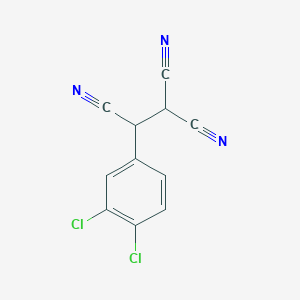
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
